molecular formula C20H18F2N2O3 B2592615 N-(3,4-difluorophenyl)-3-pentanamidobenzofuran-2-carboxamide CAS No. 888443-17-2

N-(3,4-difluorophenyl)-3-pentanamidobenzofuran-2-carboxamide

Cat. No. B2592615
M. Wt: 372.372
InChI Key: UYFYRPLCJZHFLF-UHFFFAOYSA-N
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Description

The closest compound I found is “N-(3,4-Difluorophenyl) 3-boronobenzamide” which has a CAS Number: 1072946-15-6 and a molecular weight of 277.04 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various experimental methods. For “N-(3,4-Difluorophenyl) 3-boronobenzamide”, it has a molecular weight of 277.04 .

Scientific Research Applications

Fluorescence Quenching Studies

One study focuses on the fluorescence quenching studies of carboxamide by aniline and carbon tetrachloride in different solvents, aiming to understand quenching mechanisms. This research could provide a basis for analyzing the fluorescence properties of related carboxamide compounds (Patil et al., 2013).

Synthesis and Characterization of Polyamides

Another study involves the synthesis and characterization of polyamides containing pendant pentadecyl chains from a new aromatic diacid monomer, which may have implications for understanding the synthesis and properties of related carboxamide compounds (More et al., 2010).

Solvent Effects on Biologically Active Carboxamides

Research on the solvent effect on the fluorescence quenching of biologically active carboxamide by aniline and carbon tetrachloride in different solvents using Stern-Volmer plots provides insights into the behavior of carboxamide compounds in various solvent environments (Patil et al., 2012).

Safety And Hazards

Safety data sheets provide information on the potential hazards of a compound. For example, “3,4-Difluorophenyl isocyanate” is classified as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

Future Directions

The future directions of research on a compound depend on its potential applications. For instance, the effects of difluorophenyl substituents on structural, redox, and magnetic properties of Blatter radicals are being studied .

properties

IUPAC Name

N-(3,4-difluorophenyl)-3-(pentanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N2O3/c1-2-3-8-17(25)24-18-13-6-4-5-7-16(13)27-19(18)20(26)23-12-9-10-14(21)15(22)11-12/h4-7,9-11H,2-3,8H2,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYFYRPLCJZHFLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-difluorophenyl)-3-pentanamidobenzofuran-2-carboxamide

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